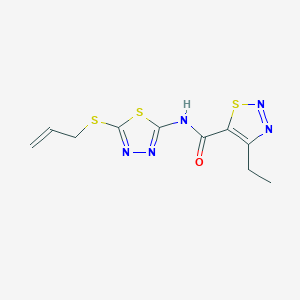

4-ethyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,4-Thiadiazole derivatives are a class of compounds that have been studied extensively in medicinal chemistry due to their wide range of biological activities . They are known to exhibit antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides with various sulfur-containing compounds . The specific synthesis process can vary depending on the desired derivative .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered ring containing one sulfur and two nitrogen atoms . The presence of the sulfur atom contributes to the liposolubility of these compounds, allowing them to cross cellular membranes .Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific derivative and the conditions of the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on the specific derivative. For example, these compounds are generally solid and have a molecular weight that can range widely .Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

- The microwave-assisted synthesis of hybrid molecules containing thiadiazole moieties was explored, revealing that some synthesized compounds possess good to moderate antimicrobial activity against test microorganisms, as well as antiurease and antilipase activities (Başoğlu et al., 2013).

- Research on derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems extended by the synthesis of 1,3,4-thiadiazol arylsulfonamides demonstrated antimicrobial and antifungal activities, including against Gram-positive and Gram-negative bacteria, as well as Candida albicans (Sych et al., 2019).

- The reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases has been studied, focusing on the synthesis of thioamides and other derivatives, showcasing the versatility of thiadiazole compounds in chemical transformations (Remizov et al., 2019).

Drug-like Derivatives and Libraries

- A general method for the solution-phase parallel synthesis of various drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives was developed. This synthesis approach highlights the potential of thiadiazole derivatives in drug discovery, demonstrating good yields and purities of the final products (Park et al., 2009).

Structural and Thermal Behaviors

- The crystalline structure and thermal behaviors of organic crystals based on substituted 1,3,4-thiadiazoles were determined, providing insights into the intra- and intermolecular interactions of thiadiazole-containing organic crystals (Shen et al., 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-ethyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5OS3/c1-3-5-17-10-14-13-9(18-10)11-8(16)7-6(4-2)12-15-19-7/h3H,1,4-5H2,2H3,(H,11,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUBPAJLPIZCBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2964943.png)

![2-(Ethylsulfanyl)ethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2964945.png)

![3-Tert-butyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2964947.png)

![N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B2964950.png)

![1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-phenylmethanimine](/img/structure/B2964951.png)

![Ethyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2964954.png)

![N-[[4-(4-fluorophenyl)-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2964956.png)

![2-[5-(Methylsulfamoyl)thiophen-2-yl]acetic acid](/img/structure/B2964959.png)

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B2964960.png)

![8-(2,4-dichlorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2964961.png)